molecular formula C12H17BrN2O2 B1371118 (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester CAS No. 1155949-16-8

(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B1371118
CAS No.: 1155949-16-8
M. Wt: 301.18 g/mol
InChI Key: RQUWGLIIOSNENW-UHFFFAOYSA-N
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Description

(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-Amino-4-bromo-6-methylphenol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydrogen derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of carbamates on enzyme activity. Carbamates are known to inhibit certain enzymes, such as acetylcholinesterase, and this compound could be used to investigate these interactions further.

Medicine

In medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Carbamates have been used in the development of drugs for various conditions, including Alzheimer’s disease and myasthenia gravis.

Industry

In industry, this compound could be used in the production of polymers and other materials. Its unique structural features may impart desirable properties to the final products, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. In the case of enzyme inhibition, the compound likely interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-chloro-6-methyl-phenyl)-carbamic acid tert-butyl ester
  • (2-Amino-4-fluoro-6-methyl-phenyl)-carbamic acid tert-butyl ester
  • (2-Amino-4-iodo-6-methyl-phenyl)-carbamic acid tert-butyl ester

Uniqueness

(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can participate in various chemical reactions that other halogens may not. This can lead to the formation of unique derivatives and products, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-7-5-8(13)6-9(14)10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUWGLIIOSNENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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